Cytotoxicity Profile Divergence: Thiophene-Derived vs. Furan-Derived γ-Lactam in Multi-Cell-Line Panel
In a direct head-to-head comparison of γ-lactam products derived from (E)-2-(2-nitrovinyl)thiophene (4a) vs. (E)-2-(2-nitrovinyl)furan (4b), the thiophene-derived lactam 4a showed selective cytotoxicity against the MCF-7 breast cancer cell line (IC₅₀ = 5.67 ± 1.70 mM) while showing no significant activity against the PC3 prostate cancer line. In contrast, the furan-derived lactam 4b exhibited dual-lineage activity against both MCF-7 (IC₅₀ = 5.92 ± 1.86 mM) and PC3 (IC₅₀ = 6.70 ± 2.10 mM). Neither compound was active against C6 glioblastoma, SHSY-5Y neuroblastoma, or L929 fibroblast lines at the concentrations tested [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against human cancer cell lines |
|---|---|
| Target Compound Data | Thiophene-derived lactam 4a: MCF-7 IC₅₀ = 5.67 ± 1.70 mM; PC3: no significant activity |
| Comparator Or Baseline | Furan-derived lactam 4b: MCF-7 IC₅₀ = 5.92 ± 1.86 mM; PC3 IC₅₀ = 6.70 ± 2.10 mM |
| Quantified Difference | 4a vs. 4b: ΔMCF-7 IC₅₀ ≈ 0.25 mM (thiophene slightly lower); critical qualitative divergence in PC3 activity (absent in 4a, present in 4b) |
| Conditions | MCF-7 (human breast cancer), PC3 (prostate cancer), C6 (rat glioblastoma), SHSY-5Y (neuroblastoma), L929 (mouse fibroblast); concentration range up to 8 mM |
Why This Matters
This differential selectivity profile means that the choice of thiophene vs. furan nitrovinyl precursor directly determines which cancer lineages can be targeted by downstream γ-lactam libraries, making heteroatom choice a critical procurement decision for medicinal chemistry programs.
- [1] Yıldırım, M., Çelikel, D., Durust, Y., Knight, D. W., & Kariuki, B. M. (2017). Design, synthesis and cytotoxic evaluation of β-aryl-α-dimethoxyphosphoryl-γ-lactams. Medicinal Chemistry Research, 26, 1022–1028. DOI: 10.1007/s00044-017-1816-y. View Source
